molecular formula H- B1233603 Protide

Protide

Cat. No.: B1233603
M. Wt: 1.007825 g/mol
InChI Key: KLGZELKXQMTEMM-IGMARMGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Protide is a hydride.

Scientific Research Applications

Intracellular Delivery of Nucleoside Analogue Monophosphates

ProTide technology is a prodrug approach developed for the efficient intracellular delivery of nucleoside analogue monophosphates and monophosphonates. It involves masking hydroxyls of the monophosphate or monophosphonate groups by an aromatic group and an amino acid ester moiety, which are enzymatically cleaved off inside cells to release the free nucleoside monophosphate and monophosphonate species (Mehellou, Rattan, & Balzarini, 2017).

Enhancing Antiviral Potency

The application of this compound technology to carbocyclic L-d4A significantly improved its anti-HIV and HBV activity. Structural modifications in the aryl, ester, and amino acid regions of ProTides affect antiviral activity and metabolic stability (Mcguigan et al., 2006).

Implications in Drug Discovery

This compound technology is impactful in drug discovery, particularly for antiviral and anticancer nucleoside analogs. It has led to the FDA approval of three antiviral drugs, and others are in clinical studies for anticancer agents. This technology is being explored for non-nucleoside-based molecules (Serpi & Pertusati, 2021).

Application to mRNA Cap Analogs

This compound technology has been adapted for synthesizing bioactive 5’-mRNA cap analogs as inhibitors for targeting cap-dependent translation. This involves preparing N2-modified guanosine analogs and transforming them into prodrugs using phosphorochloridate (Siekierska et al., 2023).

Improving Cellular Penetration of Nucleotides

This compound technology has been applied to various nucleoside phosphates with antiviral and anticancer activity, improving their cellular penetration. This has led to the discovery of FDA-approved antiviral agents and compounds in clinical trials for cancer treatment (Serpi, Madela, Pertusati, & Ślusarczyk, 2013).

Properties

Molecular Formula

H-

Molecular Weight

1.007825 g/mol

IUPAC Name

protide

InChI

InChI=1S/H/q-1/i1+0

InChI Key

KLGZELKXQMTEMM-IGMARMGPSA-N

Isomeric SMILES

[1H-]

Canonical SMILES

[H-]

Origin of Product

United States

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